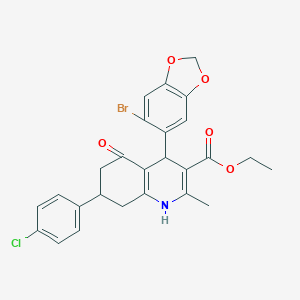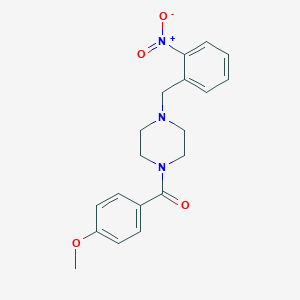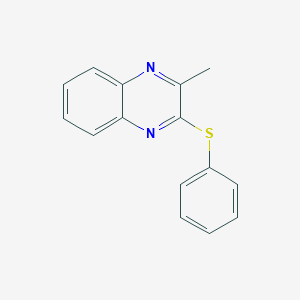
ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromine, chlorine, and benzodioxole, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine and chlorine substituents. The benzodioxole moiety is then incorporated through a series of coupling reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the large-scale production of this compound.
化学反应分析
Types of Reactions
ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
ETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a simpler structure.
Quinoline: The parent compound with a basic quinoline structure.
This compound: Unique due to the presence of multiple functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C26H23BrClNO5 |
|---|---|
分子量 |
544.8g/mol |
IUPAC 名称 |
ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H23BrClNO5/c1-3-32-26(31)23-13(2)29-19-8-15(14-4-6-16(28)7-5-14)9-20(30)25(19)24(23)17-10-21-22(11-18(17)27)34-12-33-21/h4-7,10-11,15,24,29H,3,8-9,12H2,1-2H3 |
InChI 键 |
ZJHCYXHTUPLJTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Br)OCO4)C(=O)CC(C2)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3Br)OCO4)C(=O)CC(C2)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-BROMOPHENYL)METHYL]-4-(2,6-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B407900.png)
methanone](/img/structure/B407903.png)
![1-(4-FLUOROBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407904.png)
![Ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407908.png)
![Ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407909.png)

![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B407912.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(heptyloxy)benzamide](/img/structure/B407913.png)
![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407914.png)
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407915.png)
![N,N-dimethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine](/img/structure/B407916.png)
![1-ethyl-N,N-dimethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B407917.png)
![3-(benzyloxy)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B407919.png)
